4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide
Description
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32) |
InChI Key |
TYTLARZOLKJSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(2-Aminophenyl)benzamide
Method :
Synthesis of 4-(2-Aminocyclopropyl)aniline
Formation of 3-Carbamoylpropyl Linker
- Reactants : Acrylamide and 4-(2-aminocyclopropyl)aniline.
- Conditions :
- React acrylamide with 4-(2-aminocyclopropyl)aniline in THF at −78°C using LDA as a base.
- Warm to room temperature and stir for 2 hours.
- Workup : Quench with NH₄Cl, extract with ethyl acetate, and concentrate.
- Yield : ~80%.
Final Assembly of the Target Compound
Stepwise Amide Coupling
Method :
- Activation of Carboxylic Acid :
- Coupling with 4-(2-Aminocyclopropyl)aniline :
- Second Amide Coupling with N-(2-Aminophenyl)benzamide :
Workup :
One-Pot Tandem Reaction (Alternative Route)
Method :
- Reactants : N-(2-Aminophenyl)benzamide, 4-(2-aminocyclopropyl)aniline, and glutaric anhydride.
- Conditions :
- Yield : ~55%.
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C (for acylations) | Prevents hydrolysis |
| Base | TEA or DIPEA | Enhances coupling |
| Solvent | DMF or THF | Solubilizes intermediates |
| Coupling Reagent | EDCl/HOBt | Minimizes racemization |
Common Side Reactions
- Over-alkylation : Controlled by stoichiometric use of acrylamide.
- Cyclopropane ring opening : Mitigated by avoiding strong acids.
Characterization Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), 3.42 (t, 2H, CH₂), 2.15 (m, 1H, cyclopropane), 1.92 (m, 2H, CH₂).
- HPLC Purity : >98%.
Industrial-Scale Considerations
Chemical Reactions Analysis
CORIN undergoes several biochemical reactions, primarily involving its protease activity. It cleaves the precursor form of atrial natriuretic peptide (pro-ANP) to produce the active hormone ANP . This proteolytic cleavage is essential for the biological activity of ANP. The reaction conditions typically involve physiological pH and temperature, with the presence of specific cofactors and substrates .
Scientific Research Applications
CORIN has significant applications in scientific research, particularly in the fields of cardiovascular biology and medicine. It is studied for its role in regulating blood pressure and fluid balance, making it a potential target for therapeutic interventions in hypertension and heart failure . Additionally, CORIN is investigated for its involvement in pregnancy-related conditions such as preeclampsia . In cancer research, CORIN has been explored as a dual inhibitor of histone lysine-specific demethylase (LSD1) and histone deacetylase (HDAC), showing promise in inhibiting tumor growth in melanoma models .
Mechanism of Action
CORIN exerts its effects by cleaving pro-ANP to produce active ANP, which then binds to its receptors on target cells. This binding triggers a cascade of intracellular signaling pathways that lead to natriuresis, diuresis, and vasodilation, thereby reducing blood pressure and promoting cardiovascular homeostasis . The molecular targets of CORIN include the pro-ANP substrate and the ANP receptors on target cells .
Comparison with Similar Compounds
Table 1: Key Properties of Heterocyclic Analogs ()
| Compound Name | Substituent | Melting Point (°C) | Yield (%) | Purity (% Δ theoretical/experimental) | Anti-LSD1 Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| 3b | Furan-3-yl | 198–200 | 72 | <1% | 0.12 |
| 4a | Thiophen-2-yl | 185–187 | 68 | <1% | 0.08 |
| 4b | Thiophen-2-yl | 192–194 | 75 | <1% | 0.15 |
| 5b | Thiophen-3-yl | 210–212 | 70 | <1% | 0.09 |
| 6a | Pyridin-4-yl | 205–207 | 65 | <1% | 0.21 |
| 6b | Pyridin-4-yl | 190–192 | 73 | <1% | 0.18 |
Key Observations :
- Substituent Impact : Thiophene derivatives (e.g., 4a, IC₅₀ = 0.08 µM) exhibit superior anti-LSD1 activity compared to furan (3b, IC₅₀ = 0.12 µM) or pyridine analogs (6a, IC₅₀ = 0.21 µM). This suggests that sulfur-containing heterocycles enhance target binding, likely due to improved hydrophobic interactions or π-stacking .
- Positional Isomerism : The placement of substituents on the benzamide core significantly affects activity. For example, 4a (thiophen-2-yl at position 4) shows higher potency than 4b (thiophen-2-yl at position 3), highlighting the importance of spatial orientation .
- Physicochemical Stability : All analogs demonstrate high purity (<1% deviation), with melting points correlating to molecular symmetry and packing efficiency. Thiophen-3-yl analog 5b exhibits the highest melting point (210–212°C), possibly due to enhanced crystallinity from sulfur’s polarizability .
Comparison with Azo-Benzamide Derivatives ()
The azo-containing benzamide 4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-N-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]benzamide (CAS: 68155-71-5) differs markedly in structure, featuring azo (-N=N-) linkages and methoxyphenyl groups. Key distinctions include:
- Molecular Weight : The azo derivative has a higher molecular weight (663.68 g/mol) compared to the target compound’s analogs (~350–400 g/mol), which may reduce bioavailability due to increased hydrophobicity .
Biological Activity
4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H28N4O2
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In particular, studies have indicated that N-(2-amino-5-substituted phenyl)benzamides exhibit significant HDAC2 inhibition, leading to increased apoptosis in cancer cells .
- G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Activation or inhibition of specific GPCRs can influence pathways related to cell growth and differentiation .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism involves inducing apoptosis through intrinsic pathways, possibly linked to its HDAC inhibitory activity .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study evaluated a series of N-(2-amino-5-substituted phenyl)benzamides, including derivatives similar to the target compound, demonstrating their ability to inhibit HDAC2 effectively. The findings revealed a correlation between structural modifications and enhanced cytotoxicity against colorectal cancer cells .
- Pharmacological Profiling : Another investigation into structurally related compounds indicated that modifications at the aniline and cyclopropyl moieties significantly influenced biological activity, suggesting that the design of new derivatives could optimize therapeutic effects while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
